molecular formula C16H19N3O4S B13290609 N-(3-Aminopropyl)-N-benzyl-4-nitrobenzene-1-sulfonamide

N-(3-Aminopropyl)-N-benzyl-4-nitrobenzene-1-sulfonamide

Cat. No.: B13290609
M. Wt: 349.4 g/mol
InChI Key: SHHJAJYVRPULCT-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-N-benzyl-4-nitrobenzene-1-sulfonamide is a complex organic compound characterized by the presence of an aminopropyl group, a benzyl group, and a nitrobenzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-N-benzyl-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzenesulfonyl chloride with N-benzyl-3-aminopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-N-benzyl-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(3-Aminopropyl)-N-benzyl-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-N-benzyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Aminopropyl)-N-benzyl-4-nitrobenzene-1-sulfonamide: shares similarities with other sulfonamide derivatives, such as:

Uniqueness

  • The unique combination of the aminopropyl, benzyl, and nitrobenzene sulfonamide groups in this compound provides distinct chemical properties and potential applications that may not be present in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(3-aminopropyl)-N-benzyl-4-nitrobenzenesulfonamide

InChI

InChI=1S/C16H19N3O4S/c17-11-4-12-18(13-14-5-2-1-3-6-14)24(22,23)16-9-7-15(8-10-16)19(20)21/h1-3,5-10H,4,11-13,17H2

InChI Key

SHHJAJYVRPULCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCCN)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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